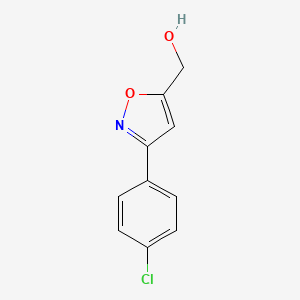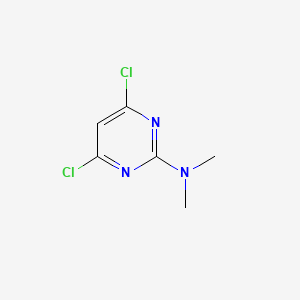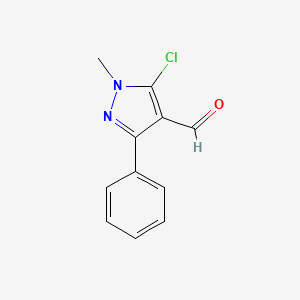
2-Chlor-4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenol
Übersicht
Beschreibung
2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol is an organic compound that features a chloro-substituted benzene ring and a pyrrole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chloro and pyrrole groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-Chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol” are the DHFR (Dihydrofolate reductase) and Enoyl ACP reductase enzymes . These enzymes play crucial roles in the metabolic processes of cells. DHFR is involved in the folate pathway, which is essential for DNA synthesis and cell growth. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway.
Mode of Action
The compound interacts with its targets by binding to the active sites of the DHFR and Enoyl ACP reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the metabolic processes they are involved in.
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP reductase enzymes affects the folate pathway and the fatty acid synthesis pathway respectively . The disruption in these pathways leads to downstream effects such as impaired DNA synthesis and cell growth, and altered fatty acid metabolism.
Result of Action
The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by uncontrolled cell growth.
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibitory effects on DHFR and enoyl ACP reductase, suggesting its potential for prolonged therapeutic use[2][2].
Transport and Distribution
The transport and distribution of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in target tissues . This property enhances its efficacy as a therapeutic agent by ensuring adequate distribution to sites of infection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-chloro-4-nitrophenol under suitable conditions to form the desired product. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Another approach involves the use of 2-chloro-4-bromophenol as a starting material, which undergoes a coupling reaction with 2,5-dimethylpyrrole in the presence of a palladium catalyst. This method is advantageous due to its high efficiency and selectivity.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in large quantities with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of phenolic compounds or dechlorinated products.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-4-(1H-pyrrol-1-yl)benzenol
- 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
- 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Uniqueness
2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol is unique due to the presence of both chloro and 2,5-dimethylpyrrole groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-chloro-4-(2,5-dimethylpyrrol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(13)7-10/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYSBSEOIJZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377494 | |
| Record name | 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647841-63-2 | |
| Record name | 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1350397.png)


![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1350403.png)

![2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1350411.png)







![[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1350423.png)
